N-Hydroxysuccinimide

Peptide Synthesis Regioselectivity Amidation

For GMP peptide synthesis and bioconjugation, N-Hydroxysuccinimide (NHS) overcomes yield-limiting hydrolysis and racemization inherent to carbodiimide-only methods. Its water-soluble active esters enable superior coupling in aqueous protein labeling, provide >99:1 regioselectivity versus HOBt, and preserve C-terminal optical purity. A proven choice for ADC development and complex API synthesis where reagent quality directly dictates final product purity. Available in ≥98% purity with global shipping.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 6066-82-6
Cat. No. B554889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxysuccinimide
CAS6066-82-6
Synonyms60538-18-3; (2R,3R)-Methyl2-amino-3-hydroxybutanoatehydrochloride; H-D-allo-Thr-OMe.HCl; H-D-ALLO-THR-OMEHCL; SCHEMBL16342740; MolPort-020-004-452; KM0413; AKOS025146497; D(-)-allo-ThreoninemethylesterHCl; AK162652; FT-0698671; X4361
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)N)O.Cl
InChIInChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2
InChIKeyNQTADLQHYWFPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxysuccinimide (CAS 6066-82-6): Technical Specifications and Procurement Considerations


N-Hydroxysuccinimide (NHS; CAS 6066-82-6) is an organic compound with the formula (CH₂CO)₂NOH, primarily utilized as an activating agent for carboxylic acids in amide bond formation [1]. As an N-hydroxyimide, its key functional characteristic is its ability to form N-hydroxysuccinimide esters, which are stable yet highly reactive intermediates that facilitate efficient coupling with amines [2]. This mechanism is foundational in peptide synthesis, protein labeling, and bioconjugation. It is typically supplied as a white crystalline powder with a purity of ≥98%, with some formulations reaching ≥99% by HPLC assay . Its high water solubility distinguishes it from earlier reagents like N-hydroxyphthalimide, which are water-insoluble and thus less practical for certain aqueous bioconjugation protocols [2].

Why N-Hydroxysuccinimide (CAS 6066-82-6) Cannot Be Replaced by Generic Carbodiimide-Only or Alternative Activating Agents


While carbodiimides like EDC or DCC can effect direct amide bond formation between a carboxylic acid and an amine, the intermediate O-acylisourea is highly unstable and prone to rapid hydrolysis or rearrangement, often leading to low yields and significant byproduct formation [1]. Similarly, although other activating agents like HOBt or sulfo-NHS may offer advantages in specific contexts, they do not replicate the unique balance of properties that make NHS the standard for a wide range of applications. This includes a favorable leaving group ability, good crystallinity of its active esters, and a distinct selectivity profile that is critical for maintaining optical purity [2]. Therefore, substituting NHS with a generic alternative can introduce significant variability in coupling efficiency, side-reactions like racemization, and final product purity, which are not reflected in simple reagent cost comparisons [3].

Quantitative Differentiation Guide for N-Hydroxysuccinimide (CAS 6066-82-6) vs. Comparators


Regioselectivity Advantage: N-Hydroxysuccinimide (NHS) vs. 1-Hydroxybenzotriazole (HOBt) in Amidation Reactions

In a direct comparison of activated esters for the amidation of a specific substrate, the N-hydroxysuccinimide (NHS) ester exhibited significantly higher regioselectivity than the 1-hydroxybenzotriazole (HOBt) ester. The NHS ester produced a product ratio of 98.9 : 1.1, favoring the desired isomer, while the HOBt ester gave a lower ratio of 73.6 : 26.4 under the same conditions [1]. This indicates that NHS esters are less prone to unwanted isomeric side products, leading to a purer and more predictable synthesis.

Peptide Synthesis Regioselectivity Amidation

Leaving Group Efficiency: N-Hydroxy Esters (NHS) vs. Phenyl Esters

A kinetic analysis of aminolysis reactions demonstrates the superior leaving group ability of the N-hydroxysuccinimide moiety. When comparing leaving groups of comparable basicity, the nucleophilic rate constants for N-hydroxy esters are approximately 2 orders of magnitude (i.e., ~100-fold) greater than those for analogous phenyl esters [1]. This substantial increase in reaction rate is a key factor in the widespread utility of NHS esters for efficient amide bond formation.

Reaction Kinetics Leaving Group Aminolysis

Balance of Reactivity and Selectivity: N-Hydroxysuccinimide (NHS) vs. Triazole-Esters (HOAt/HOBt) in Gas-Phase Ion/Ion Reactions

While triazole-ester reagents like HOAt/HOBt demonstrate higher covalent reaction yields than NHS esters in gas-phase ion/ion reactions, this increased reactivity comes at the cost of reduced selectivity [1]. The study explicitly states that the triazole-ester reagents are "more reactive, and therefore less selective, than the analogous NHS-ester reagent" [1]. This trade-off is crucial; the lower reactivity of NHS esters is a feature that confers higher specificity, avoiding unwanted side reactions with other nucleophilic sites.

Gas-Phase Synthesis Reaction Selectivity Ion/Ion Chemistry

Solubility Advantage for Purification: N-Hydroxysuccinimide (NHS) vs. N-Hydroxyphthalimide (NHPI)

In the development of active esters for peptide synthesis, a key advantage of NHS over the related reagent N-hydroxyphthalimide (NHPI) was identified. NHS esters are water-soluble, allowing for easy separation and purification of activated derivatives, whereas analogous reactions using NHPI gave poor results largely due to its water insolubility [1]. This property was a primary driver for the initial adoption of NHS in bioconjugation chemistry.

Bioconjugation Purification Solubility

Suppression of Racemization: N-Hydroxysuccinimide (NHS) as an Additive in Peptide Coupling

A key application of N-hydroxysuccinimide (NHS) is its use as an additive to suppress racemization during peptide coupling [1]. In a specific study on segment condensation of peptides containing a carboxy-terminal N-methylamino acid residue, the simultaneous use of NHS and CuCl₂ with a coupling reagent was found to eliminate racemization of this sensitive residue [2]. This demonstrates the compound's critical role in maintaining chiral integrity, a factor that is not a primary function of many alternative coupling additives.

Peptide Synthesis Racemization Chiral Purity

Validated Application Scenarios for N-Hydroxysuccinimide (CAS 6066-82-6) Based on Proven Differentiation


Synthesis of High-Value Peptides with Stringent Chiral Purity Requirements

For the GMP synthesis of therapeutic peptides or complex peptide-based APIs, the use of NHS is justified to minimize diastereomeric impurities. As shown in Section 3, NHS, particularly when used in optimized systems, can eliminate racemization of sensitive C-terminal residues [1]. This directly reduces purification burden and ensures final product quality, making NHS a superior choice over cheaper alternatives that may not offer the same level of racemization suppression.

Regioselective Synthesis of Complex Amides in Drug Discovery

In medicinal chemistry campaigns where a specific amide regioisomer must be synthesized, NHS esters provide a clear advantage over HOBt esters. The nearly 99:1 regioselectivity offered by NHS esters, compared to the ~74:26 ratio for HOBt esters under similar conditions [1], translates to fewer purification steps, higher overall yields, and more efficient use of precious advanced intermediates. This makes NHS the reagent of choice for targeted library synthesis and late-stage functionalization.

Controlled, Site-Specific Protein Modification and Conjugation

For applications like Antibody-Drug Conjugate (ADC) development or site-specific fluorescent labeling of proteins, the lower intrinsic reactivity of NHS esters relative to triazole esters is a significant advantage. This ensures a higher degree of selectivity for the intended target (e.g., surface lysines), minimizing the formation of heterogeneous, potentially inactive byproducts that would be generated by more reactive but less selective alternatives like HOAt/HOBt esters [1].

Aqueous-Phase Bioconjugation and Purification Workflows

For any bioconjugation reaction requiring an aqueous environment—such as labeling antibodies, enzymes, or nucleic acids—NHS esters are fundamentally more practical than reagents derived from water-insoluble precursors like N-hydroxyphthalimide [1]. The water solubility of both NHS and its active esters facilitates homogeneous reaction conditions, enables straightforward aqueous workup, and is essential for maintaining the structure and activity of sensitive biomolecules.

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